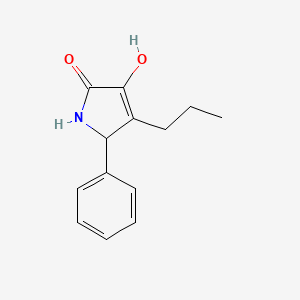
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- is a heterocyclic compound that belongs to the family of 2-pyrrolidinone derivatives. These compounds are known for their significant structural roles in various bioactive natural products. The compound features a g-lactam ring containing four carbon atoms and one nitrogen atom, making it an important structural subunit in numerous bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- can be achieved through various synthetic routes. One common method involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclo-condensations .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-component reactions (MCRs) that offer efficient synthetic pathways to obtain complex molecular structures. These reactions often involve aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium diethyl oxalacetate, aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reaction conditions often involve the use of bases or acids to facilitate the cyclization and condensation processes .
Major Products Formed: The major products formed from these reactions are polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant properties .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential as an antioxidant and radical scavenger . In medicine, it has shown promise as an inhibitor of HIV-1 integrase and as an antibiotic active against Staphylococcus aureus and Bacillus subtilis .
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- involves its interaction with molecular targets and pathways in the body. For example, it acts as an inhibitor of HIV-1 integrase by binding to the enzyme and preventing it from integrating viral DNA into the host genome . Its antioxidant activity is attributed to its ability to scavenge hydroxyl radicals in both polar and non-polar environments .
Comparación Con Compuestos Similares
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- can be compared with other similar compounds, such as 3-pyrroline-2-ones and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups . The uniqueness of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- lies in its specific combination of substituents, which contribute to its distinct pharmacological properties .
List of Similar Compounds:- 3-Pyrroline-2-ones
- 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 4-Chlorobenzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one
Propiedades
Número CAS |
50461-77-3 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
4-hydroxy-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-2-6-10-11(14-13(16)12(10)15)9-7-4-3-5-8-9/h3-5,7-8,11,15H,2,6H2,1H3,(H,14,16) |
Clave InChI |
PIIOPDOVJPFWEA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)NC1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
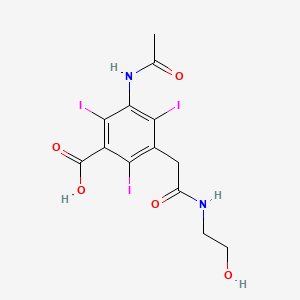
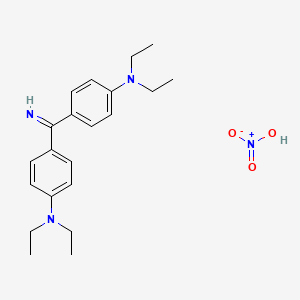
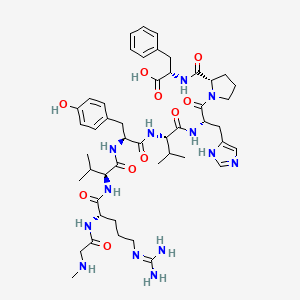

![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
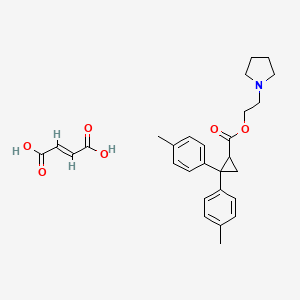
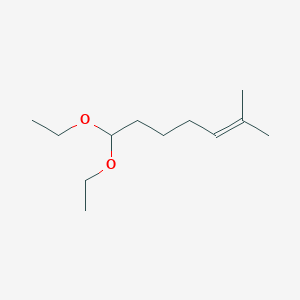
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
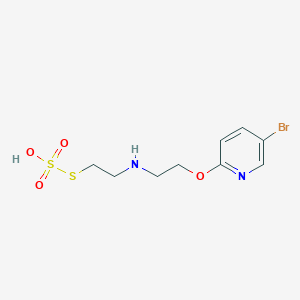
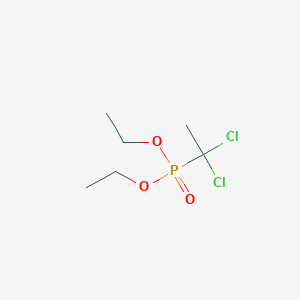
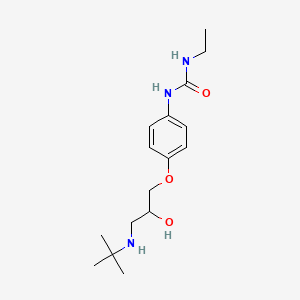
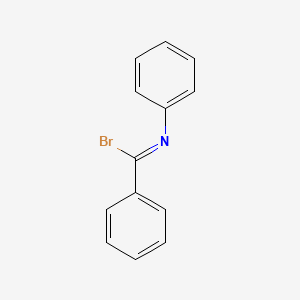
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
